Tert-butyl N-(1-oxopentan-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-oxopentan-3-yl)carbamate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under acidic conditions, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-(1-oxopentan-3-yl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-aminopentan-2-one. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity. The final product is typically purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .
Scientific Research Applications
Tert-butyl N-(1-oxopentan-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(1-oxopentan-3-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during chemical synthesis. The tert-butyl group can be easily removed under acidic conditions, regenerating the free amine. The molecular targets and pathways involved include the stabilization of intermediates and the facilitation of selective reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate
- Tert-butyl N-(3-oxopentan-2-yl)carbamate
- Tert-butyl N-(2,3,3-trimethyl-1-oxopentan-2-yl)carbamate
Uniqueness
Tert-butyl N-(1-oxopentan-3-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under acidic conditions. This makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and the efficient production of complex molecules .
Properties
CAS No. |
1781575-65-2 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-(1-oxopentan-3-yl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13) |
InChI Key |
VEVHRUHHMAZBRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.